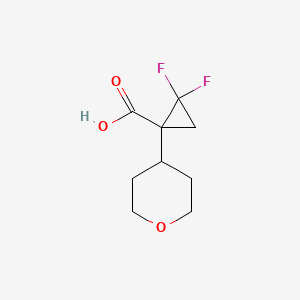

2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2-Difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C9H12F2O3 . It has a molecular weight of 206.19 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring, which is a three-membered carbon ring, with two fluorine atoms attached to one of the carbons. Additionally, there is a carboxylic acid group and an oxan-4-yl group attached to the cyclopropane ring .Aplicaciones Científicas De Investigación

Mechanism of Decomposition and Enzyme Inhibition

Research has explored the decomposition mechanisms and enzyme inhibition properties of compounds closely related to 2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid. One study focused on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), which shares structural similarities. DFACC exhibits instability under near-physiological conditions, decomposing to 3-fluoro-2-oxobut-3-enoic acid. Additionally, it acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, demonstrating submicromolar affinity, indicating potential biochemical applications in studying enzyme mechanisms and inhibition (Cheng-hao Liu et al., 2015).

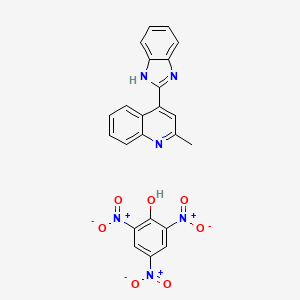

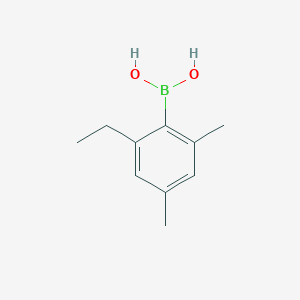

Ring-Opening Reactions and Synthetic Applications

Another aspect of research on similar difluorinated cyclopropane compounds involves their ring-opening reactions. For instance, cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups have been opened by boronic acids and potassium organotrifluoroborates under metal-free conditions. This reaction, promoted by trifluoroacetic acid or boron trifluoride, showcases the synthetic utility of these compounds in organic synthesis, potentially offering pathways for the creation of complex molecular structures from this compound (Víctor Ortega & Aurelio G Csákÿ, 2016).

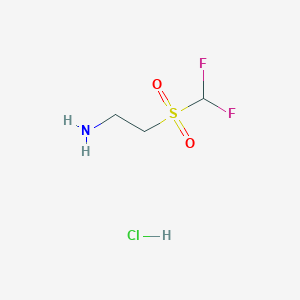

Fluorination Reactions and Derivative Synthesis

The development of new fluorination reagents and their application in the synthesis of acyl fluorides and amides is also pertinent to the chemistry of 2,2-difluoro cyclopropane derivatives. Research utilizing 3,3-difluoro-1,2-diphenylcyclopropene (CpFluor) for deoxyfluorination of carboxylic acids to acyl fluorides showcases innovative approaches in fluorine chemistry. This method facilitates the transformation of various carboxylic acids, including aryl, alkyl, alkenyl, and alkynyl types, into their corresponding acyl fluorides, highlighting the potential for derivative synthesis from this compound (Xiu Wang et al., 2021).

Propiedades

IUPAC Name |

2,2-difluoro-1-(oxan-4-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O3/c10-9(11)5-8(9,7(12)13)6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHNIUIRMLCYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

![N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2916210.png)

![7-(4-butylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2916211.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)

![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)